N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a thiazolidinone ring, and a phenyl group substituted with chlorine, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl chloroacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the thiazolidinone ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone ring is known to interact with proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide stands out due to its combination of a trifluoromethyl group, a thiazolidinone ring, and a phenyl group with a chlorine substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H9ClF3N3O2S |
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Molecular Weight |
351.73 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C12H9ClF3N3O2S/c13-7-2-1-5(3-6(7)12(14,15)16)18-9(20)4-8-10(21)19-11(17)22-8/h1-3,8H,4H2,(H,18,20)(H2,17,19,21) |
InChI Key |
NOEXGWBQVAIPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=N)S2)C(F)(F)F)Cl |
Origin of Product |
United States |
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